molecular formula C6H8N2O3 B2842584 7-Oxa-1,3-diazaspiro[4.4]nonane-2,4-dione CAS No. 81866-98-0

7-Oxa-1,3-diazaspiro[4.4]nonane-2,4-dione

Katalognummer B2842584
CAS-Nummer: 81866-98-0
Molekulargewicht: 156.141
InChI-Schlüssel: RRVLAJRWWLRJRR-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

7-Oxa-1,3-diazaspiro[4.4]nonane-2,4-dione is a chemical compound with the molecular formula C6H8N2O3 . It contains a total of 20 bonds, including 12 non-H bonds, 2 multiple bonds, 2 double bonds, 2 five-membered rings, 1 urea (-thio) derivative, 1 imide(s) (-thio), 1 ether(s) (aliphatic), and 1 Oxolane(s) .


Molecular Structure Analysis

The molecular structure of 7-Oxa-1,3-diazaspiro[4.4]nonane-2,4-dione is characterized by several key features. It contains two five-membered rings, one of which is an oxolane ring (a five-membered ring containing one oxygen atom). The molecule also contains two double bonds, one urea (-thio) derivative, one imide (-thio), and one aliphatic ether .


Physical And Chemical Properties Analysis

7-Oxa-1,3-diazaspiro[4.4]nonane-2,4-dione is a powder at room temperature . It has a molecular weight of 156.14 . The compound’s InChI code is 1S/C6H8N2O3/c9-4-6(1-2-11-3-6)8-5(10)7-4/h1-3H2,(H2,7,8,9,10) .

Wissenschaftliche Forschungsanwendungen

Synthesis Techniques

  • One-Pot Synthesis : 2-Oxa-7-azaspiro[4.4]nonane-8,9-diones were synthesized using Mn(III)-based reactions. This method ensures the pyrrolidinedione ring remains intact, forming part of the spiro[4.4]nonanedione scaffold, demonstrating an effective synthesis route for related compounds (Huynh et al., 2017).

  • Structure-Property Relationship Studies : Research on 3-(4-substituted benzyl)-1,3-diazaspiro[4.4]nonane-2,4-diones examined their structural and spectroscopic properties, providing insights into the synthesis and potential applications of similar spirohydantoin compounds (Lazić et al., 2017).

Polymer Synthesis

  • New Spirodilactam Polymers : The creation of polyether and poly(ether ketone)s containing 1,6-diazaspiro[4.4]nonane-2,7-dione (spirodilactam) showcases the utility of this compound in producing polymers with high thermo-oxidative stability and low dielectric constants (Zhou et al., 2006).

  • Aliphatic Spirodilactam Diphenol Containing Polyesters : Synthesis of aromatic polyesters containing 1,6-diazaspiro[4,4]-nonane-2,7-dione demonstrates the potential of this compound in creating materials with excellent thermal stability and desirable physical properties (Bucio et al., 2005).

Pharmaceutical Research

  • Antimicrobial Activity Studies : Compounds such as 1,3,7-triazaspiro[4.4]nonane-2,4-dione derivatives have been developed and studied for their antimicrobial properties, highlighting the potential pharmaceutical applications of spirohydantoin compounds (Krolenko et al., 2015).

  • Anticonvulsant Properties : N-phenylamino derivatives of 2-azaspiro[4.4]nonane- and [4.5]decane-1,3-diones have been synthesized and evaluated for their anticonvulsant properties, contributing to the development of new pharmaceutical agents (Kamiński et al., 2008).

Safety and Hazards

The safety information available indicates that 7-Oxa-1,3-diazaspiro[4.4]nonane-2,4-dione may cause skin irritation, serious eye irritation, and may cause respiratory irritation . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray and washing thoroughly after handling .

Eigenschaften

IUPAC Name

7-oxa-1,3-diazaspiro[4.4]nonane-2,4-dione
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H8N2O3/c9-4-6(1-2-11-3-6)8-5(10)7-4/h1-3H2,(H2,7,8,9,10)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RRVLAJRWWLRJRR-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COCC12C(=O)NC(=O)N2
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H8N2O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

156.14 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

81866-98-0
Record name 7-oxa-1,3-diazaspiro[4.4]nonane-2,4-dione
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Synthesis routes and methods

Procedure details

A solution of 19.2 g of ammonium carbonate in 42 ml of ethanol and 28 ml of water is added to 10.0 g of 3-ketotetrahydrofuran. The resulting mixture is heated to 55° and to it is then added, dropwise, a solution of 6.3 g of potassium cyanide in 15 ml of water. The reaction mixture is stirred at 55° for 18 hrs. Thereafter the reaction mixture is evaporated in vacuo to dryness to obtain a residue. The residue is dissolved in a minimum of water and the mixture made acidic with 2 N hydrochloric acid. The first crop of the title product precipitates out on cooling and is filtered off. A second crop of the title product is obtained by concentrating the filtrate and cooling. The two combined crops are recrystalized from ethanol to give refined title product, m.p. 202°-204°.
Quantity
19.2 g
Type
reactant
Reaction Step One
Quantity
10 g
Type
reactant
Reaction Step One
Quantity
42 mL
Type
reactant
Reaction Step One
Name
Quantity
28 mL
Type
solvent
Reaction Step One
Quantity
6.3 g
Type
reactant
Reaction Step Two
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
Name
Quantity
15 mL
Type
solvent
Reaction Step Four
Name
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Five

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.